

Reducing the migration of dioctyl azelate from plasticized materials

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Compound of Interest

Compound Name: Dioctyl azelate

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Technical Support Center: Reducing Dioctyl Azelate (DOZ) Migration

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to minimize the migration of **dioctyl azelate** (DOZ) and other similar plasticizers from polymeric materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem Encountered	Potential Causes	Recommended Solutions
Significant surface tackiness or an oily film appears on the plasticized material.	1. High rate of plasticizer migration to the surface due to poor compatibility or supersaturation.[1][2]2. Environmental factors like elevated temperature or humidity are accelerating the migration process.[1][3]	1. Re-evaluate the DOZ concentration. Consider reducing the concentration or using a co-plasticizer to improve compatibility.2. Incorporate anti-migration agents to enhance thermal and structural stability.[4]3. Control storage and testing environments to maintain moderate and consistent temperature and humidity.[1]
Material loses flexibility and becomes brittle after exposure to solvents or lipids.	1. The solvent or lipid is acting as an extractant, causing the DOZ to leach out of the polymer matrix.[3]2. The plasticizer has a low molecular weight, making it more susceptible to extraction.	1. Apply a surface coating or barrier layer that is impermeable to the plasticizer.[2][5]2. Employ surface cross-linking techniques (e.g., UV or plasma treatment) to create a dense surface network that hinders plasticizer diffusion.[6][7]3. Consider replacing DOZ with a higher molecular weight or polymeric plasticizer which is less prone to migration.[5][8]
Surface modification treatment (e.g., UV, plasma) is causing surface cracking or discoloration.	1. Excessive treatment intensity (e.g., high irradiation dose, excessive power) is leading to polymer chain degradation or excessive cross-linking.[1][9]2. Incompatible gas composition during plasma treatment.	1. Optimize treatment parameters. Reduce the irradiation dose, power, or treatment time and evaluate the effect on both migration reduction and material integrity.[9]2. For UV treatment, ensure the photoinitiator concentration is optimized.[1]3. For plasma treatment, adjust the gas

composition and flow rate.

Argon plasma, for example, is noted to create cross-linked surfaces that effectively reduce migration.[\[10\]](#)

Increased DOZ migration is observed after gamma or E-beam sterilization.

1. The sterilization process can induce chain scission in the polymer, potentially creating new pathways for plasticizer migration.
2. The heat generated during the sterilization cycle increases the mobility of plasticizer molecules.[\[7\]](#)

1. Verify the stability of your formulation and any surface modifications after sterilization.
[\[7\]](#) 2. Consider using alternative plasticizers known for better stability post-sterilization, such as TOTM (trioctyl trimellitate).
[\[11\]](#) 3. Evaluate alternative sterilization methods, such as ethylene oxide (EtO), if compatible with the device and material.[\[7\]](#)

Frequently Asked Questions (FAQs)

Q1: What is **dioctyl azelate** (DOZ) and why is its migration a concern?

Dioctyl azelate (DOZ) is a plasticizer, an additive used to increase the flexibility, durability, and processability of otherwise rigid polymers like polyvinyl chloride (PVC).[\[3\]](#) Like many plasticizers, DOZ is not chemically bonded to the polymer chains but is physically interspersed within the polymer matrix.[\[3\]](#)[\[8\]](#) This lack of chemical bonding allows it to move, or "migrate," out of the material over time.[\[3\]](#) This migration is a significant concern, particularly in medical devices and pharmaceutical packaging, because the leached plasticizer can contaminate drugs, biological fluids, and tissues, posing potential health risks.[\[12\]](#) Furthermore, the loss of the plasticizer can compromise the material's mechanical properties, leading to embrittlement and device failure.[\[5\]](#)[\[13\]](#)

Q2: What are the primary mechanisms driving DOZ migration?

Plasticizer migration is a multi-step process governed by physical transport phenomena.[\[7\]](#) The process can be broken down into three key stages:

- Bulk Diffusion: Plasticizer molecules move from the interior (bulk) of the polymer matrix to the material's surface.
- Surface Exchange: Molecules are transferred from the immediate subsurface to the surface.
- Interfacial Transport & Removal: The plasticizer partitions into the contacting medium (e.g., a liquid, gas, or another solid) and is carried away.^[7]

The overall rate is influenced by factors like temperature, the nature of the contacting medium, and the polymer's morphology.^[7]

Q3: What key factors influence the rate of DOZ migration?

Several factors can accelerate or decelerate the migration of DOZ:

- Temperature: Higher temperatures increase the kinetic energy and mobility of plasticizer molecules, significantly speeding up diffusion and migration.^{[3][14][15]}
- Contact Medium: The presence of solvents, lipids, or oils can facilitate the extraction of the plasticizer from the polymer matrix.^{[3][16]} The compatibility of the plasticizer with the surrounding medium is a strong driving force for migration.
- Plasticizer Properties: Low molecular weight plasticizers, like DOZ, tend to migrate more easily than larger, polymeric plasticizers.^{[5][8]}
- Polymer Morphology: The density and degree of cross-linking within the polymer matrix affect the free volume available for plasticizer molecules to move through.^[7]
- Mechanical Stress: Bending or stretching can create micro-pathways within the polymer, potentially facilitating the migration of the plasticizer.^[3]

Q4: What are the most effective methods to reduce DOZ migration?

Several strategies, primarily focused on modifying the material's surface or altering the formulation, can effectively reduce plasticizer migration.

Table 1: Comparison of Methods to Reduce Plasticizer Migration

Method	Description	Reported Reduction Efficiency	Key Considerations
Surface Irradiation	Uses UV, gamma, or plasma to induce cross-linking in the near-surface layer, creating a denser network that hinders plasticizer diffusion.[6][7]	Up to 80%[6]	Can cause surface embrittlement or discoloration if not optimized. Requires specialized equipment.[1][9]
Chemical Grafting	Covalently attaches functional groups or polymer chains to the surface, which can interact with and immobilize plasticizer molecules.[6]	~75%[6]	Involves chemical reactions and may require multiple steps.
Solution Coating	Applies a thin barrier film (e.g., protein-based, sol-gel) onto the material's surface to physically block migration.[6][9]	Up to 93%[6]	Coating adhesion and long-term durability are critical. The coating must be compatible with the end-use application. [6]
Use of Polymeric Plasticizers	Replaces low-molecular-weight plasticizers like DOZ with high-molecular-weight polymeric plasticizers that have significantly lower mobility.[8][17]	Varies; generally very low migration.	May alter the mechanical properties (e.g., flexibility) compared to traditional plasticizers. Can be more expensive.

Reactive Plasticizers	Uses plasticizers that can chemically graft into the polymer matrix, effectively locking them in place. [5][13]	Varies; provides a permanent solution.	Requires specific chemistry and may alter the polymer's processing characteristics.
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Q5: Are there alternative plasticizers to DOZ with lower migration potential?

Yes, several alternatives to traditional low-molecular-weight plasticizers are available. The choice depends on the specific application requirements, such as chemical resistance, low-temperature flexibility, and regulatory approval.[11]

- Trioctyl Trimellitate (TOTM): A higher molecular weight plasticizer known for its low migration and excellent chemical resistance, making it a preferred choice for drug infusion applications.[11][18]
- Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH): Offers a strong toxicological profile and is a good alternative for blood storage applications.[11][18]
- Acetyl Tri-n-butyl Citrate (ATBC): A bio-based plasticizer that closely resembles traditional phthalates in performance but has a greater tendency to migrate into some plastics like polycarbonate.[11][19]
- Polymeric Plasticizers: These are long-chain polyesters that, due to their large size, exhibit very low migration.[8]

Q6: How can I experimentally quantify the migration of DOZ?

Quantifying plasticizer migration typically involves an extraction or leaching test followed by analytical measurement. A generalized workflow includes:

- Sample Preparation: Prepare samples of the plasticized material with a known surface area.
- Immersion: Immerse the samples in a relevant food simulant (e.g., ethanol/water mixtures, olive oil) or extraction solvent (e.g., hexane) for a specified time and at a controlled temperature.[7][17]

- Extraction: After the immersion period, remove the material sample. The plasticizer that has migrated will now be in the liquid.
- Quantification: Analyze the concentration of DOZ in the liquid using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). [\[10\]](#)
- Calculation: Calculate the amount of migrated plasticizer per unit surface area of the material (e.g., in mg/dm²).

The choice of solvent, temperature, and duration should simulate the intended use conditions of the final product.[\[7\]](#)

Experimental Protocols

Protocol 1: General Migration Testing via Immersion

This protocol describes a standard method for quantifying plasticizer migration into a liquid simulant.

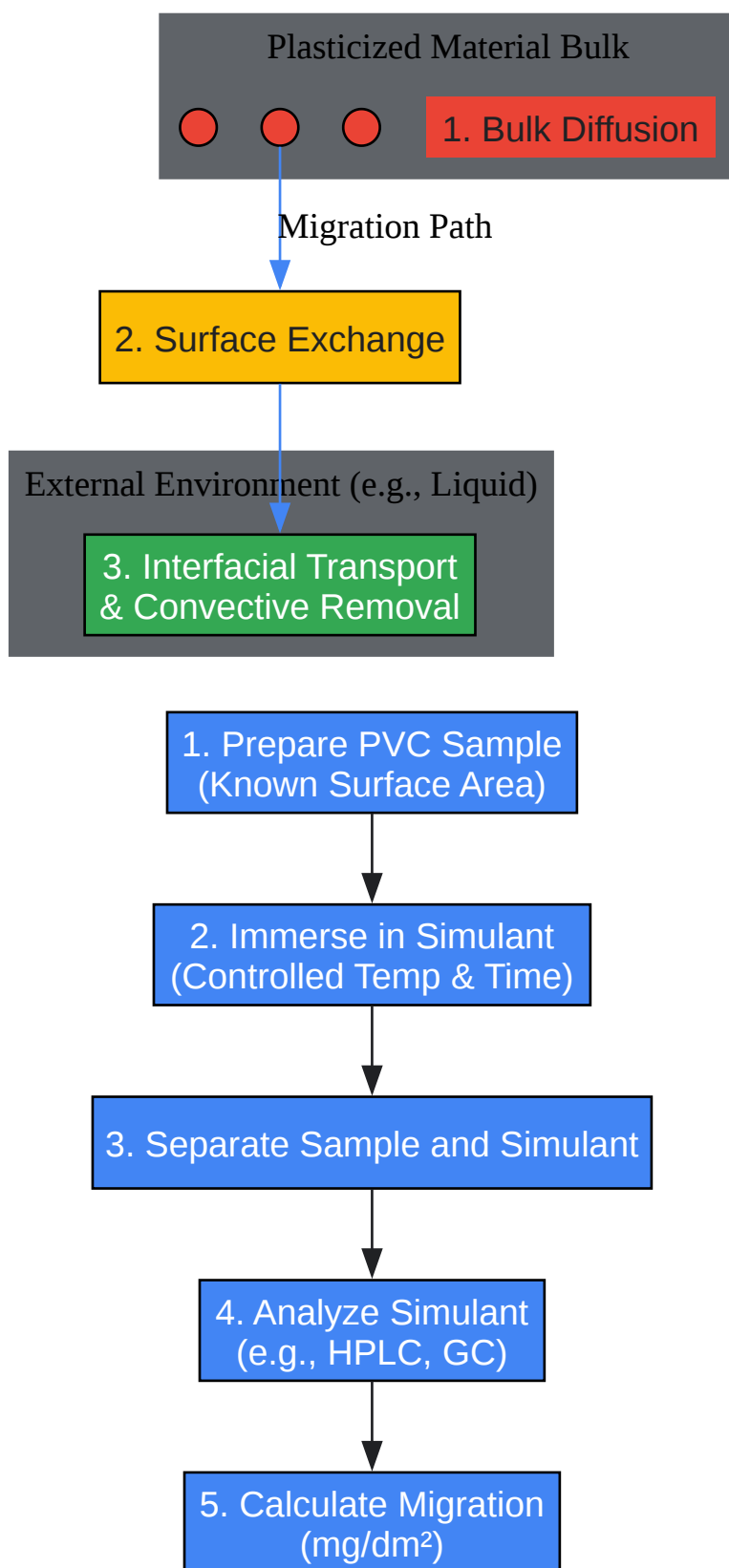
- Materials: PVC samples containing DOZ, food simulant (e.g., 15% ethanol in water, olive oil, or n-hexane), glass containers with inert lids, analytical balance, incubator or water bath.
- Procedure: a. Cut PVC samples into standardized dimensions (e.g., 2cm x 5cm) and accurately measure their surface area. b. Weigh the initial mass of each sample. c. Place each sample in a separate glass container and add a specific volume of the chosen simulant, ensuring the sample is fully submerged. A standard ratio is 100 mL of simulant per 1 dm² of sample surface area. d. Seal the containers and place them in an incubator at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).[\[17\]](#) e. After the specified time, remove the PVC samples, gently blot them dry, and reweigh them to determine mass change. f. Retain the simulant liquid for analytical quantification of the migrated DOZ.
- Analysis: Use HPLC or GC to determine the concentration of DOZ in the simulant. Calculate the total migrated amount and express it as mass per unit area (e.g., mg/dm²).

Protocol 2: Surface Modification via UV-Induced Cross-linking

This protocol outlines a method for creating a cross-linked surface layer to reduce migration.

- Materials: PVC samples containing DOZ, photoinitiator (e.g., benzophenone), solvent (e.g., dichloromethane), UV irradiation chamber with a controlled wavelength source (e.g., 254 nm).
- Procedure: a. Prepare a dilute solution of the photoinitiator in the chosen solvent. b. Briefly dip the PVC samples into the photoinitiator solution or apply it uniformly to the surface. c. Allow the solvent to evaporate completely, leaving a thin layer of the photoinitiator on the PVC surface.^[1] d. Place the coated PVC samples in the UV irradiation chamber. e. Expose the films to UV radiation at a specified intensity for a defined period (e.g., 5-30 minutes).^[1] The distance from the lamp and the irradiation time are critical parameters to control. f. After irradiation, wash the films with the solvent to remove any unreacted photoinitiator.^[1] g. Dry the films and proceed with migration testing (Protocol 1) to evaluate the effectiveness of the cross-linking.

Visualizations



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